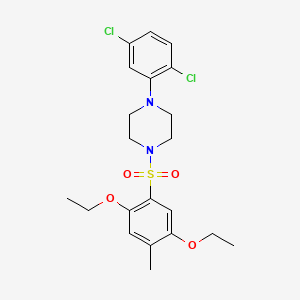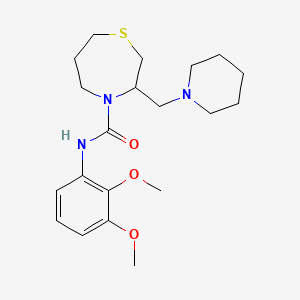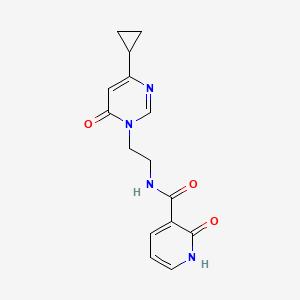
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it, but only partially, which means that it has a weaker effect than a full agonist. The activation of the 5-HT1A receptor by this compound leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of the hypothalamic-pituitary-adrenal axis, and the modulation of pain perception. It has also been found to affect the cardiovascular system, the gastrointestinal system, and the immune system. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, there are also some limitations to its use, including its potential toxicity at high doses and its potential to interact with other neurotransmitter systems in the brain.
Orientations Futures
There are several future directions for the study of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine and its effects on the brain and body. One direction is to investigate the role of the 5-HT1A receptor in the regulation of stress and anxiety, and to explore the potential therapeutic applications of this compound and other serotonin agonists in the treatment of these conditions. Another direction is to study the effects of this compound on other neurotransmitter systems in the brain, such as the dopamine and norepinephrine systems, and to explore the potential interactions between these systems. Finally, there is a need for further research to determine the safety and potential toxicity of this compound, particularly at high doses.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine involves the reaction of 2,5-dichlorophenylpiperazine with 2,5-diethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has been used extensively in scientific research as a tool to study the function and regulation of various neurotransmitter systems in the brain. It has been found to interact with the serotonin system, particularly the 5-HT1A receptor, and has been used to study the role of this receptor in various physiological and behavioral processes. This compound has also been used to study the effects of serotonin agonists on the regulation of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O4S/c1-4-28-19-14-21(20(29-5-2)12-15(19)3)30(26,27)25-10-8-24(9-11-25)18-13-16(22)6-7-17(18)23/h6-7,12-14H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAQJJJAMDDCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)
![2,6-Dichloro-N-{2-[(Cyclopropylcarbonyl)amino]pyridin-4-Yl}benzamide](/img/structure/B2651230.png)

![4-Ethyl-5-fluoro-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2651232.png)
![N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2651234.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2651236.png)




![N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2651250.png)

